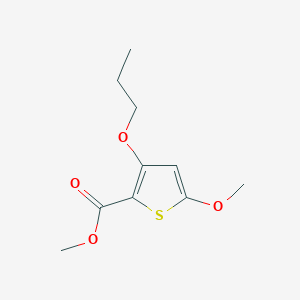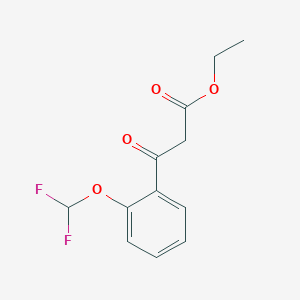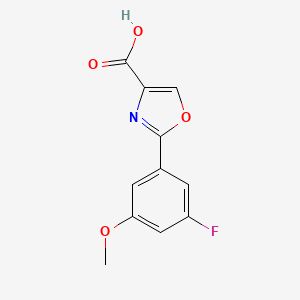![molecular formula C22H18O3 B15091349 4'-Methoxy-3'-methyl-[1,2'-binaphthalene]-1',2-diol](/img/structure/B15091349.png)
4'-Methoxy-3'-methyl-[1,2'-binaphthalene]-1',2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methoxy-3’-methyl-[1,2’-binaphthalene]-1’,2-diol is a complex organic compound characterized by its unique binaphthalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-3’-methyl-[1,2’-binaphthalene]-1’,2-diol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Methoxy-3’-methyl-[1,2’-binaphthalene]-1’,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
4’-Methoxy-3’-methyl-[1,2’-binaphthalene]-1’,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4’-Methoxy-3’-methyl-[1,2’-binaphthalene]-1’,2-diol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its antimicrobial properties could be due to its interaction with bacterial cell membranes, leading to cell lysis.
Comparaison Avec Des Composés Similaires
4-Methoxy-3-methylbenzaldehyde: Shares a similar methoxy and methyl substitution pattern but lacks the binaphthalene structure.
3-Hydroxy-4-methoxybenzaldehyde: Similar functional groups but different core structure.
4-Hydroxy-3-methylbenzaldehyde: Similar functional groups but different core structure.
Uniqueness: 4’-Methoxy-3’-methyl-[1,2’-binaphthalene]-1’,2-diol is unique due to its binaphthalene core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures.
Propriétés
Formule moléculaire |
C22H18O3 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-(2-hydroxynaphthalen-1-yl)-4-methoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C22H18O3/c1-13-19(20-15-8-4-3-7-14(15)11-12-18(20)23)21(24)16-9-5-6-10-17(16)22(13)25-2/h3-12,23-24H,1-2H3 |
Clé InChI |
CDGVBFDHIRFWEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1C3=C(C=CC4=CC=CC=C43)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B15091274.png)

![Methyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B15091281.png)




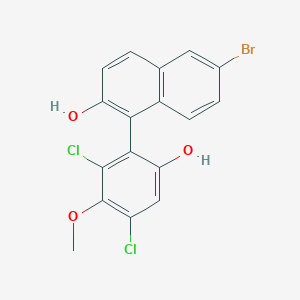
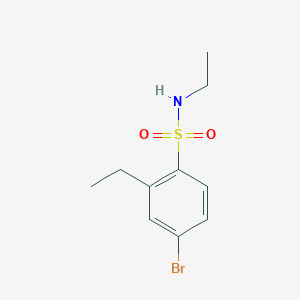
![4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride](/img/structure/B15091333.png)

